N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide
Description
This compound belongs to a class of heterocyclic derivatives featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group and a 3,4-dimethoxybenzamide moiety. Its synthesis typically involves multi-step reactions, including cyclization and functionalization of precursor hydrazinecarbothioamides, as observed in analogous compounds .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S/c1-27-17-8-3-12(9-18(17)28-2)20(25)22-19-15-10-29(26)11-16(15)23-24(19)14-6-4-13(21)5-7-14/h3-9H,10-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMWGGUGXGAPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 430.4 g/mol. The structure includes a thieno[3,4-c]pyrazole moiety linked to a dimethoxybenzamide group, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN4O5S |
| Molecular Weight | 430.4 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core followed by the introduction of the fluorophenyl and dimethoxybenzamide groups through various substitution reactions. Common reagents include fluorobenzene and methoxy derivatives under reflux conditions.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibitory activity against various fungi and bacteria at concentrations ranging from 50 mg/L to 500 mg/L.
Case Study:
A study reported that certain benzamides with pyrazole linkages exhibited lethal activities against pests such as Mythimna separate and Helicoverpa armigera, suggesting potential agricultural applications .
Insecticidal Activity
The compound has been tested for insecticidal properties against common agricultural pests. Preliminary bioassays revealed that several derivatives showed over 70% mortality against Mythimna separate at concentrations of 500 mg/L, indicating strong insecticidal potential .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that the presence of specific substituents on the aromatic rings significantly influences biological activity. For example:
- Fluorine Substitution: The introduction of fluorine enhances insecticidal activity.
- Dimethoxy Group: The presence of methoxy groups increases solubility and bioavailability in biological systems.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific biological macromolecules such as enzymes or receptors. This interaction can modulate their activity leading to various biological effects including antimicrobial and insecticidal actions.
Comparative Analysis with Similar Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its closest analogs, focusing on structural features, synthesis pathways, and physicochemical properties inferred from spectroscopic data.
Core Structural Variations
- The 5-oxido group introduces polarity, while the 4-fluorophenyl and 3,4-dimethoxybenzamide groups provide steric bulk and electronic modulation .
- Triazole-Thione Analogs (Compounds [7–9] from ): These possess a 1,2,4-triazole core instead of thienopyrazole. The triazole-thione tautomerism (thiol vs. thione forms) influences reactivity and stability, with spectral data confirming dominance of the thione tautomer (absence of S-H IR bands at 2500–2600 cm⁻¹; C=S stretching at 1247–1255 cm⁻¹) .
Substituent Effects
- Analog (CAS 1009693-63-3): Substituted with 4-methoxybenzamide (single methoxy group), reducing electron-donating effects and possibly altering lipophilicity compared to the target .
- Fluorophenyl Group : Present in both the target and triazole-thione analogs. Fluorine’s electronegativity may enhance metabolic stability and influence binding affinity in biological systems .
Spectroscopic Comparisons
Key IR and NMR data highlight functional group differences:
†Assumed based on analogous hydrazinecarbothioamide derivatives .
Physicochemical and Functional Implications
- Solubility : The 3,4-dimethoxy group in the target compound may improve aqueous solubility compared to the 4-methoxy analog, though increased steric bulk could offset this.
- Reactivity: The thienopyrazole core’s fused structure may confer greater thermal stability than triazole-thiones, which exhibit tautomerism-dependent reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
